molecular formula C19H23NO2 B6291745 tert-Butyl dibenzylcarbamate CAS No. 203866-88-0

tert-Butyl dibenzylcarbamate

Cat. No.: B6291745
CAS No.: 203866-88-0
M. Wt: 297.4 g/mol
InChI Key: CFWYAXNCSJIAGV-UHFFFAOYSA-N
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Description

tert-Butyl dibenzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.

Mechanism of Action

Target of Action

Tert-Butyl Dibenzylcarbamate, also known as TERT-BUTYL N,N-DIBENZYLCARBAMATE, is a type of carbamate compound Carbamates in general are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that carbamates, including this compound, are often used as protecting groups for amines in the synthesis of peptides . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

For example, a study on a similar compound, chlorambucil-tertiary butyl ester, found that it rapidly disappeared from plasma, with a half-life of approximately 2 minutes, and maintained low plateau concentrations between 15 and 120 minutes after treatment .

Result of Action

It is known that carbamates, including this compound, can have a variety of effects depending on their specific structure and the biological system in which they are used .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate . This suggests that the reaction environment, including the presence of other chemicals and the temperature, can influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl dibenzylcarbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with dibenzylamine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, allowing it to react with the di-tert-butyl dicarbonate to form the carbamate.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl dibenzylcarbamate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl group, yielding dibenzylamine.

    Oxidation: Oxidative conditions can lead to the formation of various oxidation products, depending on the specific reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Common reagents include strong acids like trifluoroacetic acid or bases like sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Hydrolysis: Dibenzylamine

    Oxidation: Various oxidation products depending on the conditions

    Substitution: Substituted carbamates or amines

Scientific Research Applications

tert-Butyl dibenzylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the synthesis of biologically active molecules and as a tool in biochemical studies.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Di-tert-butyl dicarbonate

Uniqueness

tert-Butyl dibenzylcarbamate is unique due to its combination of the sterically hindered tert-butyl group and the benzyl groups, providing both stability and ease of removal under specific conditions. This makes it particularly useful as a protecting group in organic synthesis.

Properties

IUPAC Name

tert-butyl N,N-dibenzylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWYAXNCSJIAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572350
Record name tert-Butyl dibenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203866-88-0
Record name tert-Butyl dibenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of N-(4-methoxycarbonylphenyl)benylamine (25 g, 0.098 mol) in CH2Cl2 (500 ml), was added diisopropyl ethylamine (38 g, 0.294 mol) and (BOC)2O (32 g, 0.147 mol). After stirring at r.t. for 5 h, the solvent was removed under reduce pressure. The crude product was then purified by chromatography using chloroform/methanol (9/1) to afford 4-methoxy carbonyl-[N-(BOC]-N-[benzyl]benzylamine (27 g, 78%) as a liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two

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